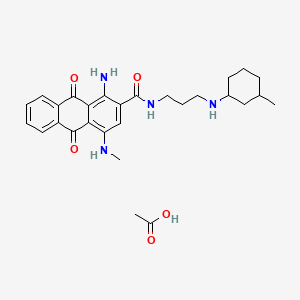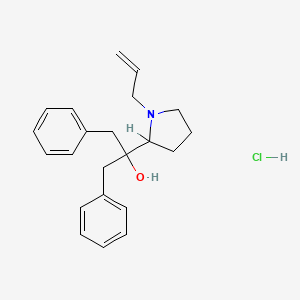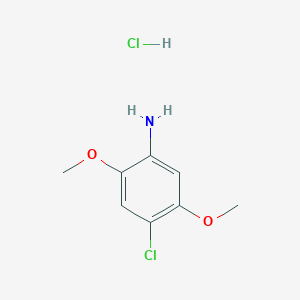
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines, which are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions, and a piperidin-1-yl group at the 6 position of the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
The synthesis of 2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine typically involves the reaction of 2,4-difluoro-1,3,5-triazine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2,4-Difluoro-6-(piperidin-1-yl)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4-Difluoro-6-methoxy-1,3,5-triazine: This compound has a methoxy group instead of a piperidin-1-yl group, leading to different chemical and biological properties.
2,6-Difluoro-4-methoxybenzaldehyde: Although not a triazine, this compound shares some structural similarities and can undergo similar chemical reactions.
2,4-Difluoro-6-(morpholin-4-yl)-1,3,5-triazine: This compound has a morpholin-4-yl group instead of a piperidin-1-yl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-1-yl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
84875-66-1 |
|---|---|
Fórmula molecular |
C8H10F2N4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2,4-difluoro-6-piperidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C8H10F2N4/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2 |
Clave InChI |
CJNAGQXKAVOECZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=N2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)


![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)






![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)

